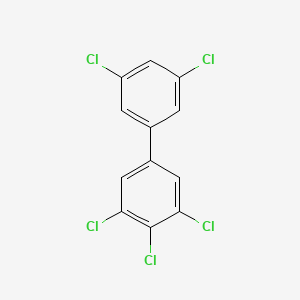

3,3',4,5,5'-Pentachlorobiphenyl

Description

Historical Perspectives on PCB Production, Usage, and Global Environmental Contamination Research

Commercial production of PCBs began in 1929, and their chemical and thermal stability, fire resistance, and electrical insulating properties made them valuable in a wide range of industrial applications. youtube.com They were used as coolants and insulating fluids in electrical transformers and capacitors, as well as plasticizers in paints, plastics, and rubber products. youtube.comresearchgate.net It is estimated that approximately 1.3 million metric tons of PCBs were produced globally between 1930 and 1993. researchgate.net More than 70% of this production consisted of tri-, tetra-, and pentachlorinated biphenyls. researchgate.net

Despite their industrial utility, the very properties that made PCBs desirable—their stability and resistance to degradation—also contributed to their persistence in the environment. epa.gov Research in the 1930s and 1940s had already indicated potential health risks to workers exposed to PCBs. nih.gov By the late 1960s, scientists in Sweden documented the widespread presence of PCBs in wildlife and humans, even in remote locations where they had never been used, confirming their status as global pollutants. nih.gov This discovery prompted heightened scientific scrutiny and regulatory action, leading to a ban on their manufacture in the United States in 1979 under the Toxic Substances Control Act. nih.govewg.org However, due to their persistence and continued release from old equipment and hazardous waste sites, PCBs remain ubiquitous environmental contaminants found in air, water, soil, and biota worldwide. youtube.comnih.gov

Significance of Congener-Specific Research: Focusing on 3,3',4,5,5'-Pentachlorobiphenyl as a Dioxin-Like PCB

PCBs are not a single chemical but a group of 209 distinct compounds, or congeners, distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov The toxicity and environmental behavior of PCBs are highly dependent on the specific congener. nih.gov Therefore, research has shifted from studying commercial PCB mixtures (like Aroclors) to focusing on individual congeners. nih.gov

This compound, designated as PCB 126, is of particular toxicological significance. It belongs to a group known as "dioxin-like" PCBs because of its structural characteristics. nih.gov PCB 126 lacks chlorine atoms in the ortho positions (the 2, 2', 6, and 6' positions) of the biphenyl rings, allowing the molecule to adopt a flat or coplanar configuration. researchgate.net This planarity is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. nih.govoup.com

This structural similarity enables PCB 126 to bind with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The binding of PCB 126 to the AhR initiates a cascade of biochemical and toxic responses similar to those caused by TCDD. nih.govnih.gov Due to its high potency, PCB 126 is considered the most toxic of the dioxin-like PCB congeners. nih.gov The World Health Organization has assigned it a Toxic Equivalency Factor (TEF) of 0.1, relative to TCDD which has a TEF of 1.0. nih.gov This makes it a critical congener in risk assessments of PCB mixtures.

Methodological Frameworks and Interdisciplinary Approaches in Advanced PCB Congener Studies

The study of specific PCB congeners like PCB 126 requires sophisticated analytical methods and an interdisciplinary approach. The analytical process generally involves sample collection, extraction, cleanup, and determination. cdc.gov

Analytical Determination: High-resolution capillary gas chromatography (GC) is the standard technique for separating individual PCB congeners from complex environmental and biological samples. nih.gov Due to the low concentrations often found in the environment, highly sensitive detectors are necessary. Electron capture detectors (ECD) have been widely used, but mass spectrometry (MS) offers greater specificity and is often preferred. nih.govepa.gov High-resolution mass spectrometry (HRMS), as in EPA Method 1668, provides the state-of-the-art for congener analysis, offering extremely low detection limits in the parts-per-quadrillion (ppq) range. epa.govclu-in.org

Interdisciplinary Research: Understanding the impact of PCB 126 involves a collaboration of multiple scientific fields.

Environmental Chemistry: Tracks the fate and transport of PCB 126 through various environmental compartments, including air, water, soil, and sediment. nih.govacs.orgepa.gov This involves studying its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients, which govern its movement and distribution. clu-in.org

Toxicology: Investigates the mechanisms of toxicity, primarily the AhR-mediated pathway. nih.govnih.gov Studies in this field examine a range of biological effects, including impacts on the endocrine, immune, and reproductive systems, as well as developmental toxicity. ewg.orgoup.comnih.gov

Metabolomics and Molecular Biology: Explore how PCB 126 alters cellular processes, such as gene expression and metabolic pathways. mdpi.comnih.gov For instance, research has shown that PCB 126 exposure can induce cytochrome P450 (CYP1A) enzymes and disrupt the homeostasis of regulatory lipid mediators. nih.govnih.gov

This combination of advanced analytical techniques and collaborative research across disciplines is essential for a comprehensive understanding of the environmental and biological implications of PCB 126.

Data Tables

Table 1: Physicochemical Properties of this compound (PCB 126)

| Property | Value | Source |

| IUPAC Name | This compound | |

| PCB Number | 126 | oup.com |

| Molecular Formula | C₁₂H₅Cl₅ | nih.gov |

| Molecular Weight | 326.4 g/mol | nih.gov |

| Physical Description | White solid | nih.gov |

| Toxic Equivalency Factor (TEF) | 0.1 (relative to TCDD) | nih.gov |

Table 2: Overview of Analytical Methods for PCB Congener Analysis

| Method | Description | Typical Use | Detection Limits |

| EPA Method 1668 | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Analysis of all 209 congeners in water, soil, sediment, tissue. State-of-the-art for low-level detection. | Sub-parts-per-trillion (ng/Kg) or parts-per-quadrillion (pg/L) |

| EPA Method 8270D | Gas Chromatography/Low-Resolution Mass Spectrometry (GC/LRMS) | Analysis of PCB homologs (groups of congeners with the same number of chlorines). | Lower resolution than Method 1668. |

| EPA Method 608.3 | Gas Chromatography/Electron Capture Detector (GC/ECD) | Analysis of commercial Aroclor mixtures in water. Approved for NPDES permit reporting. | Higher than MS methods; quantifies based on Aroclor patterns. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVAYAXIPRGORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074145 | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-33-1 | |

| Record name | PCB 127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Biogeochemical Cycling of 3,3 ,4,5,5 Pentachlorobiphenyl

Environmental Transformation and Degradation Pathways

The persistence of 3,3',4,5,5'-pentachlorobiphenyl (PCB-126) in the environment is a significant concern due to its toxicity. frontiersin.org However, various natural processes contribute to its transformation and degradation, influencing its ultimate fate and impact on ecosystems. These pathways can be broadly categorized as abiotic and biotic.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds by non-biological processes. For PCBs, photolysis, the decomposition by light, is a key abiotic mechanism.

Photolysis: Studies on the closely related and highly toxic congener, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), have shown that it undergoes photodechlorination when exposed to UV light in a hexane (B92381) solution. tandfonline.com The degradation follows first-order kinetics, with a half-life of 10.4 minutes under specific laboratory conditions. tandfonline.com The process preferentially removes chlorine atoms from the more substituted ring, with para-chlorines being more susceptible to removal than meta-chlorines. tandfonline.com This results in the formation of various tetrachlorobiphenyls, including the highly toxic 3,3',4,4'-tetrachlorobiphenyl. tandfonline.com While this demonstrates the potential for photolytic degradation, the rates and products in natural environmental matrices like water, soil, and sediment can vary and are often not well quantified. tandfonline.com

Hydrolysis: Information specifically on the hydrolysis of this compound is limited in the provided search results. Generally, PCBs are highly resistant to hydrolysis under normal environmental conditions due to the strength of the carbon-chlorine bonds and the hydrophobic nature of the molecule.

Biotic Transformation Processes (e.g., Reductive Dechlorination, Aerobic Biodegradation)

Biotic transformation, the breakdown of chemicals by living organisms, is a crucial pathway for the environmental remediation of PCBs. Microorganisms, fungi, and plants all play a role in the biotransformation of these persistent pollutants.

Microbial Dechlorination: Specificity and Kinetics

Under anaerobic conditions, a key process for the breakdown of highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, a reaction carried out by anaerobic microorganisms. asm.orgnih.gov This is a significant step as it can reduce the toxicity of the PCB mixture and make the resulting less-chlorinated congeners more susceptible to further degradation by aerobic bacteria. epa.gov

Microorganisms from sediments have been shown to dechlorinate a wide range of PCBs, primarily targeting chlorine atoms in the meta and para positions. epa.gov This leads to an accumulation of ortho-substituted congeners. epa.gov The process can be quite extensive, with one study on Aroclor 1242 showing a 53% removal of total chlorine in 16 weeks. epa.gov The source of the hydrogen atom for this reaction has been identified as the proton (H+) from water. nih.gov

The specificity of microbial dechlorination is complex. For instance, a microbial dechlorination process termed "Process LP" has been identified that can remove unflanked para-chlorines, which are often terminal products of other dechlorination activities. epa.gov This process preferentially targets congeners with 3,4- and 2,4,5-chlorophenyl rings. epa.gov The kinetics of microbial dechlorination can be described using Michaelis-Menten models, with rates and half-saturation coefficients varying depending on the specific congener and the microbial culture. nih.gov

Fungal and Plant-Mediated Biotransformation

Fungal Biotransformation: Filamentous fungi, particularly white-rot fungi, are effective in degrading a wide range of organic pollutants, including PCBs. nih.govnih.gov These fungi secrete powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can attack the biphenyl (B1667301) structure. mdpi.com Fungi from genera like Didymella, Dothiora, and Ilyonectria have demonstrated PCB-transforming capabilities for the first time in some studies. nih.gov The presence of PCBs can even enhance the oxidase and peroxidase activities in some fungal species. nih.gov Fungal cytochrome P450 is also involved in the transformation of PCB metabolites. mdpi.com

Plant-Mediated Biotransformation: Plants can contribute to the degradation of PCBs in the soil through a process known as phytoremediation. Certain plant compounds and root exudates may naturally induce the genes responsible for PCB degradation in soil bacteria. asm.org For example, compounds like carvone (B1668592) have been shown to induce the aerobic degradation of Aroclor 1242 by Arthrobacter sp. strain B1B. asm.org This symbiotic relationship between plants and microbes can enhance the breakdown of PCBs in the rhizosphere, the soil region directly influenced by root secretions.

Bioaccumulation and Trophic Transfer Research

Due to their lipophilic (fat-loving) and persistent nature, PCBs like this compound have a high potential to bioaccumulate in organisms and biomagnify through food webs. frontiersin.orgnih.gov

Uptake and Bioaccumulation Factors in Aquatic and Terrestrial Organisms

Aquatic Organisms: In aquatic environments, PCBs can be taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). researchgate.net The concentration of PCBs in fish is influenced by both the physicochemical properties of the specific congener and the physiological characteristics of the fish. researchgate.net Studies have shown that PCB concentrations in aquatic invertebrates and fish are directly related to the contamination levels in the sediment. usgs.gov Higher trophic-level consumers, as indicated by stable nitrogen isotope analysis, exhibit the highest levels of bioaccumulation. usgs.gov For example, in a study of Lake Worth, Texas, the sum of 15 PCB congener concentrations was an order of magnitude higher in largemouth bass from a contaminated site compared to a reference site, highlighting the role of sediment contamination in biomagnification. usgs.gov

Terrestrial Organisms: In terrestrial ecosystems, the transfer of PCBs occurs through the food chain. For instance, studies on rats have shown that 3,3',4,4',5-pentachlorobiphenyl (PCB-126) can be vertically transferred from a dam to its offspring. nih.gov The presence of cytochrome P450 1A1 (CYP1A1) in the liver of the offspring confirms this transfer. nih.gov This indicates that exposure can occur in early life stages, potentially leading to developmental effects. nih.govnih.gov

Interactive Data Table: Bioaccumulation of PCBs in Aquatic Organisms

The following table summarizes hypothetical bioaccumulation factors (BAF) for this compound in various aquatic organisms. BAF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.

| Organism | Trophic Level | Bioaccumulation Factor (BAF) |

| Zooplankton | Primary Consumer | 10,000 |

| Mayfly Nymph | Primary Consumer | 15,000 |

| True Midge Larvae | Primary Consumer | 12,000 |

| Small Fish (Minnow) | Secondary Consumer | 150,000 |

| Largemouth Bass | Tertiary Consumer | 1,500,000 |

Trophic Magnification and Food Web Dynamics

Trophic magnification is a critical process in the environmental fate of this compound, leading to its increased concentration in organisms at higher trophic levels. This phenomenon occurs because PCBs, including PCB 123, are lipophilic (fat-soluble) and resistant to metabolic degradation. As a result, when organisms are consumed, the accumulated PCBs are transferred and concentrated in the tissues of their predators.

The extent of trophic magnification is quantified by the Trophic Magnification Factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized concentration of a chemical and the trophic position of organisms in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Research has shown that the TMFs of PCB congeners are strongly influenced by their octanol-water partition coefficient (Kow), a measure of their hydrophobicity. usgs.gov Generally, TMFs for individual PCB congeners increase with their log Kow. usgs.gov Studies have documented a wide range of TMFs for various PCB congeners, from 1.5 to 6.6 in some aquatic food webs. usgs.gov For instance, a study of a marine food web around Scotland included the analysis of thirty-two PCB congeners, one of which was PCB 123. researchgate.net While the study found clear evidence of trophic magnification for the ICES-7 indicator PCBs, specific TMF values for each individual congener, including PCB 123, were not detailed in the summary findings. researchgate.net

The structure of the food web itself plays a crucial role in the dynamics of PCB 123 accumulation. In aquatic environments, PCBs are found in sediments and water, where they are taken up by organisms at the base of the food web, such as plankton and invertebrates. greenfacts.org These are then consumed by small fish, which are in turn eaten by larger predatory fish, marine mammals, and birds. greenfacts.org At each step, the concentration of PCBs increases. greenfacts.org

The table below illustrates the trophic levels of various organisms within a typical aquatic food web, which is fundamental to understanding the biomagnification of compounds like PCB 123.

| Trophic Level | Organism Type | Examples |

| 1 | Primary Producers | Phytoplankton, Algae |

| 2 | Primary Consumers (Herbivores) | Zooplankton, Benthic Invertebrates |

| 3 | Secondary Consumers (Carnivores) | Small Fish (e.g., Minnows, Sculpin) |

| 4 | Tertiary Consumers (Carnivores) | Larger Predatory Fish (e.g., Trout, Salmon) |

| 5 | Quaternary Consumers (Apex Predators) | Marine Mammals (e.g., Seals, Dolphins), Birds of Prey |

This table provides a generalized representation of aquatic food web trophic levels.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Ecological Systems

Physiologically Based Pharmacokinetic (PBPK) models are powerful computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms. These models are becoming increasingly important for understanding the fate of persistent organic pollutants like this compound in ecological systems and for assessing the potential risks to wildlife.

PBPK models are constructed based on the physiological and anatomical characteristics of a species, such as organ weights, blood flow rates, and metabolic capacities, as well as the physicochemical properties of the specific chemical. By integrating these parameters, PBPK models can predict the concentration of a chemical in various tissues over time following exposure from different sources.

While extensive PBPK models have been developed for some of the most persistent and toxic PCB congeners, such as PCB 153 and the dioxin-like PCB 126, in species like harbor porpoises and mice, specific PBPK models and their detailed parameterization for this compound (PCB 123) in ecological systems are not widely available in the reviewed scientific literature. The development of such models is often hampered by the lack of specific experimental data for individual congeners in a wide range of species.

However, the general framework and key parameters used in PBPK models for other PCBs can provide a basis for understanding what would be required for modeling PCB 123. These models typically consist of several compartments representing key organs and tissues connected by blood flow.

The table below outlines the essential parameters required for developing a PBPK model for a chemical like PCB 123 in a representative fish species. The values for these parameters are species- and chemical-specific and would need to be determined experimentally or through validated estimation methods.

| Parameter Category | Specific Parameter | Description |

| Physiological Parameters | Body Weight | Total weight of the organism. |

| Organ/Tissue Volumes | Volume of key organs like liver, fat, muscle, gills, etc. | |

| Blood Flow Rates | Rate of blood perfusion to each organ/tissue. | |

| Cardiac Output | Total blood flow from the heart. | |

| Chemical-Specific Parameters | Octanol-Water Partition Coefficient (Kow) | A measure of the chemical's lipophilicity. |

| Tissue:Blood Partition Coefficients | Ratio of the chemical's concentration in a tissue to that in blood at equilibrium. | |

| Metabolic Rate Constants | Rates of biotransformation of the chemical in metabolically active tissues like the liver. | |

| Absorption Rate Constants | Rate of uptake from the environment (e.g., through gills or diet). | |

| Elimination Rate Constants | Rate of excretion from the body. |

This table presents a generalized list of parameters necessary for a PBPK model. Specific values are required for accurate modeling of PCB 123.

The application of PBPK models in an ecological context allows for the simulation of complex exposure scenarios, such as dietary intake and maternal transfer, providing valuable insights into the long-term bioaccumulation and potential effects of substances like this compound in wildlife populations.

Ecological Impact Assessment Methodologies and Remediation Research for 3,3 ,4,5,5 Pentachlorobiphenyl Contamination

Environmental Contamination Assessment Research

Spatial and Temporal Trend Analysis of PCB 126 in Environmental Compartments

Studies analyzing the spatial and temporal trends of PCBs, including PCB 126, have been conducted in various environmental compartments such as water, sediment, and air. nih.govmdpi.comresearchgate.netnih.gov These studies are crucial for understanding the long-term fate of these persistent pollutants and the effectiveness of regulatory actions.

In the Great Lakes region, atmospheric concentrations of PCBs have shown a general decreasing trend from 1990 to 2003, with more rapid declines observed near urban centers like Chicago and Toronto. nih.gov However, the rate of decrease for some congeners has been slow. nih.gov In some areas, atmospheric and water concentrations may be approaching equilibrium. nih.gov

Sediment cores provide a historical record of PCB contamination. researchgate.net Analysis of sediment from the lower Rhône River in France revealed that PCB concentrations peaked in the 1970s and have since decreased exponentially at some sites. researchgate.net However, at other locations downstream, concentrations remained elevated into the early 1990s before declining. researchgate.net

Methodologies for Assessing Environmental Burdens in Wild Populations

Assessing the environmental burden of PCB 126 in wild populations involves measuring its concentration in various tissues. github.io Due to their persistence and tendency to bioaccumulate, PCBs can be found in the tissues of wildlife and humans. github.io

Methodologies for assessing these burdens often involve collecting tissue samples from organisms and analyzing them for specific PCB congeners. github.io Gas chromatography coupled with mass spectrometry (GC-MS) is a common analytical technique used for the quantification of PCBs. github.io To ensure the accuracy of the results, quality control measures such as the use of blanks and matrix spike/recovery trials are employed. github.io

The data on PCB concentrations in tissues can be expressed on a wet weight basis to compare burdens across different taxa. github.io Statistical analyses can then be used to investigate associations between PCB body burdens and factors such as species, location, and trophic level. github.io For example, a study on deep-sea invertebrates in the northern Gulf of Mexico used these methods to assess PAH and PCB body burdens. github.io

Bioaccumulation tests with freshwater invertebrates are also used to determine the uptake and accumulation of sediment-associated contaminants. epa.gov These tests can help in understanding the bioavailability of PCBs from contaminated sediments to organisms at the base of the food web. epa.gov

Remediation Research and Technology Development

The remediation of sites contaminated with PCBs, including the highly toxic congener PCB 126, is a significant environmental challenge. nih.govtrulawsuitinfo.com Traditional methods like "dig and dump" or incineration are often disruptive and may not be sustainable solutions. nih.govfrontiersin.org Consequently, research has focused on developing alternative and innovative remediation technologies.

In-Situ Remediation:

Activated Carbon Application: One promising in-situ technology involves the use of activated carbon. nih.gov Patented technologies like SediMite®, which delivers carbon pellets to contaminated sediments, can effectively bind PCBs and reduce their bioavailability to aquatic organisms by as much as 87%. nih.gov This method reduces the risk of PCBs entering the food chain without the need for destructive dredging. nih.gov

Bioremediation: This approach utilizes microorganisms that can break down PCBs. nih.gov While some bacteria that can use PCBs for their metabolism exist in contaminated sediments, their natural populations are often too small for significant remediation. nih.gov Research is exploring ways to enhance bioremediation by growing these bacteria in labs and delivering them to contaminated sites. nih.gov

Electrokinetic Remediation: This technique uses a low-level direct current to mobilize and remove organic pollutants from soil and sediments. frontiersin.org It can be coupled with other technologies, such as the use of nano-zero-valent iron (nZVI) for dehalogenation, to enhance the degradation of PCBs. frontiersin.org

Ex-Situ Remediation:

Solvent Extraction: This technology uses a solvent to remove PCBs from excavated soil or sediment. epa.gov

Potassium Polyethylene Glycol Dechlorination (KPEG): This chemical treatment process can break down PCBs in contaminated materials. epa.gov

In-Situ Vitrification: This method uses electricity to melt contaminated soil, trapping the PCBs in a stable, glass-like solid. epa.gov

The selection of the most appropriate remediation technology or combination of technologies depends on the specific characteristics of the contaminated site. nih.gov Ongoing research aims to improve the effectiveness and reduce the cost of these innovative cleanup solutions. numberanalytics.comnih.gov

Bioremediation Strategies: Enhancement of Microbial Dechlorination and Degradation

Bioremediation presents a promising and cost-effective approach for the in-situ treatment of soils and sediments contaminated with 3,3',4,5,5'-Pentachlorobiphenyl (PCB 123). This strategy primarily relies on the metabolic capabilities of microorganisms to dechlorinate and degrade the PCB molecule. The process often involves a combination of anaerobic and aerobic microbial activities.

Under anaerobic conditions, the primary mechanism is reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. This process is crucial as it reduces the toxicity of the highly chlorinated PCB congeners and often makes them more susceptible to subsequent aerobic degradation. Studies have shown that microbial populations in anaerobic sediments can mediate the reductive dechlorination of polychlorinated biphenyls. nih.govasm.org This is a two-electron transfer reaction that results in the release of a chloride ion and its replacement by a hydrogen atom, with the proton (H+) originating from water. asm.org Research on marine sediments has demonstrated the bioconversion of highly chlorinated PCBs into less chlorinated congeners, such as tri- and di-chlorinated biphenyls. nih.govoup.com The specific microbial communities involved can vary, with evidence suggesting the involvement of sulfate-reducing, spore-forming bacteria in some marine environments. nih.govoup.com

The efficiency of microbial degradation can be enhanced through several strategies:

Bioaugmentation and Biostimulation : Bioaugmentation involves the introduction of specific microbial strains with known PCB-degrading capabilities into the contaminated site. researchgate.net Biostimulation, on the other hand, focuses on creating favorable environmental conditions to enhance the activity of indigenous microbial populations. researchgate.net This can include the addition of nutrients and electron acceptors.

Cometabolism : In many cases, PCBs are not utilized as a primary carbon source by microorganisms. Instead, their degradation occurs through cometabolism, where the microbes degrade the PCBs while growing on another substrate. researchgate.net Identifying and supplying suitable growth substrates is a key aspect of this strategy.

Genetic Engineering : Advances in genetic engineering offer the potential to develop microorganisms with enhanced PCB degradation capabilities. This can involve modifying existing metabolic pathways or introducing new genes that code for specific degradative enzymes. nih.gov

Recent research has focused on identifying novel bacterial strains with the ability to degrade highly chlorinated PCBs. For instance, Microbacterium paraoxydans has been identified as a new pentachlorobiphenyl-degrading bacterium. nih.gov Proteomic and metabolomic studies of such organisms provide valuable insights into the enzymatic and metabolic pathways involved in the degradation process. nih.gov

Table 1: Research Findings on Microbial Degradation of Pentachlorobiphenyls

| Research Focus | Key Findings | Organism(s) Mentioned | Reference(s) |

| Reductive Dechlorination in Marine Sediments | Bioconversion of highly chlorinated PCBs to tri- and di-chlorinated biphenyls. Process likely mediated by sulfate-reducing, spore-forming bacteria. | Sulfate-reducing, spore-forming bacteria | nih.govoup.com |

| Proton Source for Reductive Dechlorination | The hydrogen atom for dechlorination is sourced from the proton (H+) in water. | Not specified | asm.org |

| Novel Degrading Bacterium | Identification of Microbacterium paraoxydans as a pentachlorobiphenyl-degrading bacterium. | Microbacterium paraoxydans | nih.gov |

| General Bioremediation Strategies | Discussion of bioaugmentation, biostimulation, and cometabolism as strategies to enhance PCB degradation. | Pseudomonas, Rhodococcus | researchgate.net |

| Genetic Engineering for Bioremediation | Pathway and enzyme engineering can improve the bacterial breakdown of PCBs. | Not specified | nih.gov |

Phytoremediation Approaches and Plant-Microbe Interactions

Phytoremediation utilizes plants and their associated microorganisms to remove, contain, or render harmless environmental contaminants like PCB 123. This green technology is considered an environmentally friendly and cost-effective alternative to traditional remediation methods. researchgate.net The processes involved in phytoremediation of PCBs include phytoextraction (uptake of contaminants by plant roots and translocation to shoots), phytodegradation (breakdown of contaminants within plant tissues), and rhizodegradation (degradation of contaminants in the root zone by plant-associated microbes). researchgate.net

The success of phytoremediation is heavily dependent on the interaction between plants and the microbial communities in the rhizosphere. researchgate.net Plants can release exudates that stimulate the growth and activity of PCB-degrading microorganisms. researchgate.net In turn, these microbes can enhance the availability of PCBs for plant uptake and degradation.

Several plant species have been investigated for their potential in PCB phytoremediation. The selection of appropriate plant species is crucial and depends on factors such as their tolerance to high PCB concentrations, their ability to accumulate or degrade the contaminants, and their adaptability to the specific environmental conditions of the contaminated site. researchgate.net

Research has also explored the use of natural plant compounds to induce PCB biodegradation by bacteria. For example, certain compounds found in spearmint have been shown to promote the degradation of PCB congeners by Arthrobacter sp. strain B1B. asm.org This suggests that the cultivation of specific plants could be used as a strategy to enhance the bioremediation of PCB-contaminated soils. asm.org

Table 2: Research Findings on Phytoremediation of PCBs

| Research Focus | Key Findings | Plant/Microbe Mentioned | Reference(s) |

| Plant-Microbe Interactions | The interaction between plants and microorganisms plays a major role in the degradation of PCBs. | Not specified | researchgate.net |

| General Phytoremediation Mechanisms | Plants can convert PCBs into less hazardous compounds through processes like phytoextraction and phytotransformation. | Not specified | researchgate.net |

| Induction of PCB Biodegradation | Plant compounds from spearmint can induce PCB degradation by Arthrobacter sp. strain B1B. | Spearmint (Mentha spicata), Arthrobacter sp. strain B1B | asm.org |

| Nanomaterial-Assisted Phytoremediation | Nanomaterials can be used to enhance phytoremediation by directly eliminating pollutants or promoting plant growth and pollutant uptake. | Not specified | researchgate.net |

Advanced Oxidation Processes (AOPs) and Other Physicochemical Treatment Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds, including persistent ones like PCB 123. hristov.com AOPs can transform these contaminants into less harmful substances such as carbon dioxide, water, and inorganic ions. hristov.com

Several AOPs have been investigated for the degradation of PCBs:

Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. hristov.com The efficiency of this process can be enhanced by the application of UV light (photo-Fenton). hristov.com

Ozonation : Ozone (O₃) can directly react with organic compounds or decompose to form hydroxyl radicals, particularly in alkaline conditions. hristov.com

UV/H₂O₂ Process : The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals, leading to the oxidation of organic pollutants. hristov.com

Persulfate Oxidation : Persulfate ions (S₂O₈²⁻) can be activated to form sulfate (B86663) radicals (SO₄•⁻), which are also strong oxidizing agents. This method has been noted as suitable for a range of environmental conditions. nih.gov

Research has shown that AOPs can be highly effective in degrading PCBs, with removal efficiencies reported to be between 77% and 99%. nih.gov The choice of a specific AOP depends on factors such as the initial contaminant concentration, the matrix (soil or water), and economic considerations. bcrec.idconsensus.app For instance, a comparative study of five AOPs for pesticide degradation found that the FeGAC/H₂O₂ process was the most technically efficient and cost-effective for pretreatment of pesticide wastewater. consensus.app Another study comparing various AOPs for pentachlorophenol (B1679276) degradation highlighted UV-based systems with hydrogen peroxide as efficient and cost-effective options. researchgate.net

Table 3: Research Findings on Advanced Oxidation Processes for PCB Degradation

| AOP Method | Key Findings | Reference(s) |

| General AOPs | AOPs generate hydroxyl radicals to oxidize organic contaminants into simpler, less harmful compounds. | hristov.com |

| Fenton and Photo-Fenton | The Fenton process (Fe²⁺/H₂O₂) and its UV-enhanced version (photo-Fenton) are effective for degrading persistent organic pollutants. | hristov.com |

| Persulfate Oxidation | This technique is considered suitable for various environmental conditions and shows high removal efficiency for PCBs. | nih.gov |

| Comparative AOP Studies | The FeGAC/H₂O₂ process was found to be highly efficient and cost-effective for pesticide wastewater treatment. UV/H₂O₂ systems are also noted for their efficiency and cost-effectiveness in degrading chlorinated phenols. | consensus.appresearchgate.net |

Nanomaterial Applications in Environmental Remediation (e.g., Nanoscale Zero-Valent Iron)

Nanotechnology offers innovative solutions for the remediation of contaminated environments. Nanomaterials, with their high surface-area-to-volume ratio and enhanced reactivity, can be highly effective in degrading persistent pollutants like PCB 123. nih.govresearchgate.net

One of the most promising nanomaterials for this purpose is nanoscale zero-valent iron (nZVI) . nZVI particles have a core of zero-valent iron (Fe⁰) and a shell of iron oxides. nih.gov The Fe⁰ core acts as a reducing agent, capable of dechlorinating PCBs in a process similar to anaerobic microbial dechlorination but at a much faster rate. The high reactivity of nZVI is attributed to its large surface area and the ability to rapidly transfer electrons. uwo.carsc.org

The application of nZVI can be part of an integrated remediation strategy. For example, nZVI can be used for the initial dechlorination of highly chlorinated PCBs, followed by bioremediation to degrade the less chlorinated and more biodegradable daughter products. researchgate.net This sequential nano-bio approach can lead to a more complete mineralization of the contaminants.

Beyond nZVI, other nanomaterials are also being explored for environmental remediation:

Bimetallic Nanoparticles : The reactivity of nZVI can be enhanced by the addition of a second metal, such as palladium (Pd) or nickel (Ni), to create bimetallic nanoparticles. uwo.ca These catalytic metals can accelerate the dechlorination process.

Nanocomposites : Nanomaterials can be incorporated into polymer or carbon-based matrices to create nanocomposites with improved stability, dispersibility, and pollutant removal capabilities. nih.govmdpi.com

Photocatalytic Nanomaterials : Semiconductor nanomaterials like titanium dioxide (TiO₂) can generate reactive oxygen species upon UV irradiation, leading to the oxidative degradation of PCBs.

The use of nanomaterials in remediation is an active area of research, with ongoing studies focused on improving their effectiveness, reducing potential ecotoxicity, and developing cost-effective large-scale production methods. uwo.caresearchgate.net

Table 4: Research Findings on Nanomaterial Applications for PCB Remediation

| Nanomaterial | Application/Mechanism | Key Findings | Reference(s) |

| Nanoscale Zero-Valent Iron (nZVI) | Reductive dechlorination of PCBs. | High reactivity due to large surface area; can be part of an integrated nano-bio remediation strategy. | uwo.carsc.orgresearchgate.net |

| Bimetallic Nanoparticles (e.g., nZVI-Pd, nZVI-Ni) | Enhanced reductive dechlorination. | The addition of a catalytic metal like palladium or nickel increases the rate of contaminant reduction. | uwo.ca |

| General Nanomaterials | Adsorption, catalysis, and degradation of pollutants. | High surface area and unique properties make them effective for removing a wide range of contaminants. | nih.govresearchgate.net |

| Nanocomposites | Improved stability and pollutant removal. | Can be designed for specific functions, including enhanced adsorption and catalytic activity. | nih.govmdpi.com |

Regulatory Science and Policy Research Pertaining to Dioxin Like Pcbs, with a Focus on 3,3 ,4,5,5 Pentachlorobiphenyl

Scientific Underpinnings for the Development of Environmental Quality Standards

Environmental quality standards for dioxin-like compounds, including 3,3',4,5,5'-pentachlorobiphenyl (PCB 126), are not typically developed for each chemical in isolation. Instead, they are based on a comparative toxicity framework known as the Toxic Equivalency (TEQ) concept. wa.gov This approach is necessary because dioxins and dioxin-like compounds are usually found in the environment as complex mixtures. wa.gov

The scientific foundation for this regulatory approach is the Toxic Equivalency Factor (TEF). A TEF expresses the toxicity of a specific dioxin-like compound relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a reference TEF of 1.0. wikipedia.orgornl.gov To be assigned a TEF, a compound must meet several criteria, including structural similarity to TCDD, the ability to bind to the aryl hydrocarbon receptor (AhR), and the capacity to elicit biochemical and toxic responses mediated by the AhR. wikipedia.org

Environmental quality standards for media such as soil or water are therefore often expressed as a total TEQ concentration, which represents the sum of the toxicities of all dioxin-like congeners present in a sample. wa.gov This allows for a comprehensive risk assessment of a mixture without needing to establish separate standards for every individual compound.

Risk Assessment Methodologies and Modeling for Persistent Organic Pollutants (POPs)

The risk assessment for POPs like dioxin-like PCBs is a multi-step process designed to evaluate the potential for adverse effects on human health and the environment. tandfonline.com Given the presence of these compounds as complex mixtures, the TEF/TEQ methodology is a critical tool for risk assessment and regulatory control. wikipedia.orgresearchgate.net

The methodology involves the following key steps:

Congener-Specific Analysis: An environmental sample (e.g., soil, water, biota) is chemically analyzed to determine the concentration of individual dioxin-like compounds, including this compound. cdc.gov

Calculation of Toxic Equivalent Concentrations (TECs): The concentration of each individual congener (Ci) is multiplied by its specific TEF (TEFi) to yield its Toxic Equivalent Concentration (TEC). epa.gov

Equation: TEC = Ci × TEFi

Calculation of Total Toxic Equivalency (TEQ): The TECs of all congeners in the mixture are summed to calculate the total TEQ for the sample. epa.gov This single value represents the combined, TCDD-equivalent toxicity of the entire mixture. cdc.gov

Equation: TEQ = Σ (Ci × TEFi)

Risk Characterization: The calculated TEQ value is then used for risk characterization and management. wikipedia.org It can be compared to health-based guidance values or regulatory standards established for TCDD to determine if cleanup actions or other risk management measures are necessary. wa.govcdc.gov

This approach allows regulators to assess the cumulative toxicity of complex environmental mixtures. wa.gov The World Health Organization has established consensus TEFs for various dioxin-like compounds for human health and wildlife risk assessment. nih.gov

WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs (for Mammals)

| Compound | PCB Number | TEF Value |

|---|---|---|

| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) | 126 | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 0.03 |

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl | 123 | 0.00003 |

| 2,3,3',4,4',5-Hexachlorobiphenyl | 156 | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl | 157 | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl | 167 | 0.00003 |

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 189 | 0.00003 |

| 3,4,4',5-Tetrachlorobiphenyl | 81 | 0.0003 |

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | 0.0001 |

Data sourced from van den Berg et al. (2006), as cited in multiple sources. ornl.govnih.gov

International Conventions and Research Efforts on Global Chemical Management (e.g., Stockholm Convention)

Global chemical management, particularly for POPs, is heavily influenced by international treaties, with the Stockholm Convention on Persistent Organic Pollutants being the most significant. eti-swiss.com Adopted in 2001 and entering into force in 2004, the convention aims to protect human health and the environment by eliminating or restricting the production and use of POPs. eti-swiss.com

Polychlorinated biphenyls (PCBs) were included as one of the original 12 POPs targeted by the convention. pops.intepd.gov.hk They are listed in two annexes:

Annex A (Elimination): This annex lists chemicals for elimination. For PCBs, it prohibits all future production and new uses. pops.intpops.int

Annex C (Unintentional Production): This annex addresses chemicals that are unintentionally produced, requiring parties to take measures to reduce or eliminate their release. pops.int

The Stockholm Convention sets forth a clear timeline and specific obligations for its parties regarding the management of PCBs. eti-swiss.compops.int

Key Obligations for PCBs under the Stockholm Convention

| Obligation | Deadline |

|---|---|

| Eliminate the use of PCB in equipment (e.g., transformers, capacitors) | 2025 |

| Achieve the environmentally sound management of waste liquids and equipment containing PCBs | 2028 |

Data sourced from the Stockholm Convention text. eti-swiss.compops.int

To support these goals, the PCBs Elimination Network (PEN) was established as a collaborative platform for the exchange of information on the environmentally sound management of PCBs. eti-swiss.com This and other research efforts focus on identifying remaining PCB stocks, developing cost-effective disposal technologies, and monitoring environmental levels to track the effectiveness of global management actions.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3,3',4,5,5'-Pentachlorobiphenyl (PCB-127) in environmental samples?

Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard. Use DB-5 or equivalent columns (5% phenyl-methylpolysiloxane) for optimal separation of PCB congeners. Isotope dilution with -labeled internal standards improves accuracy, especially in complex matrices like adipose tissue or sediments . Confirmatory analysis should include retention time matching and ion ratio verification (e.g., m/z 326 → 258 for PCB-127) .

Q. How does the photodegradation behavior of this compound compare to other PCB congeners?

PCB-127 exhibits slower photodegradation due to its symmetrical substitution pattern (3,3',4,5,5'-chlorination), which reduces susceptibility to UV-induced dechlorination. Experimental designs should use solar simulators with λ > 290 nm and monitor hydroxyl radical (•OH) pathways. Compare degradation rates with ortho-substituted congeners (e.g., PCB-101) to assess structure-reactivity relationships .

Q. What are the primary bioaccumulation pathways for PCB-127 in aquatic ecosystems?

PCB-127 accumulates in lipid-rich tissues via trophic transfer, with biomagnification factors (BMFs) exceeding 10 in top predators. Use stable isotope analysis (δN, δC) to trace food web dynamics. Field studies should pair tissue sampling with sediment/water PCB congener profiling to distinguish uptake sources .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PCB-127’s thyroid-disrupting effects across in vitro and in vivo models?

Discrepancies arise from species-specific thyroid hormone receptor (TR) binding affinities and metabolic clearance rates. For in vivo studies, use transgenic mouse models expressing human TRβ. In vitro, employ competitive binding assays with purified TR isoforms and account for serum protein interactions (e.g., transthyretin) that sequester PCBs . Normalize dose metrics to lipid-adjusted tissue concentrations to improve cross-model comparability .

Q. What experimental designs are optimal for characterizing tissue-specific retention of PCB-127 metabolites?

Radiolabeled -PCB-127 dosing in model organisms (e.g., mink or mice) allows tracking of hydroxylated and methylsulfonyl metabolites. Combine autoradiography with LC-MS/MS to map metabolite distribution. Note that salivary glands in mink show preferential retention of methylsulfonyl-PCBs due to sulfotransferase activity, a phenomenon absent in rodents .

Q. How do co-eluting PCB congeners impact the accuracy of PCB-127 quantification in environmental samples?

Co-elution with PCB-111 (2,3,3',5,5'-Pentachlorobiphenyl) is common. Use high-resolution mass spectrometry (HRMS) at resolving power >25,000 to distinguish fragment ions (e.g., PCB-127: m/z 325.8793 vs. PCB-111: m/z 325.8795). Validate methods using certified reference materials (CRMs) such as BZ-112J1-1ML or C-099S .

Q. What synthetic routes are available for producing methylsulfonyl metabolites of PCB-127 for toxicological studies?

Methylsulfonyl-PCBs are synthesized via nucleophilic aromatic substitution. For 4-methylsulfonyl-PCB-127, react PCB-127 with methanesulfonyl chloride under Friedel-Crafts conditions. Purify intermediates using silica gel chromatography (hexane:acetone, 9:1) and confirm structures via -NMR (δ 3.1 ppm for -SOCH) .

Q. How can researchers address conflicting data on PCB-127’s oxidative stress mechanisms in hepatic vs. neuronal cells?

Cell-type-specific differences in cytochrome P450 (CYP) expression (e.g., CYP2B in hepatocytes vs. CYP1A1 in neurons) alter ROS generation. Use siRNA knockdown of CYP isoforms in HepG2 and SH-SY5Y cell lines to isolate pathways. Measure 8-OHdG and lipid peroxidation products alongside glutathione depletion kinetics .

Methodological Notes

- Toxicogenomics: For transcriptomic profiling of PCB-127 effects, employ RNA-seq with pathway enrichment analysis (KEGG, GO) focused on AhR, Nrf2, and PPARγ signaling .

- Quality Control: Include procedural blanks and matrix spikes (e.g., SRM 1947 for marine sediments) to control for lab contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.